

6-Isopropyl-2-methylpyrimidin-4-amine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Isopropyl-2-methylpyrimidin-4-amine

Cat. No.: B1317569

[Get Quote](#)

An In-depth Technical Guide to 6-Isopropyl-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropyl-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors used in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and the predicted spectral characteristics of **6-Isopropyl-2-methylpyrimidin-4-amine**. Furthermore, it explores its potential biological activities, with a focus on its prospective role as a kinase inhibitor, and outlines detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

6-Isopropyl-2-methylpyrimidin-4-amine possesses a core pyrimidine ring substituted with an isopropyl group at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

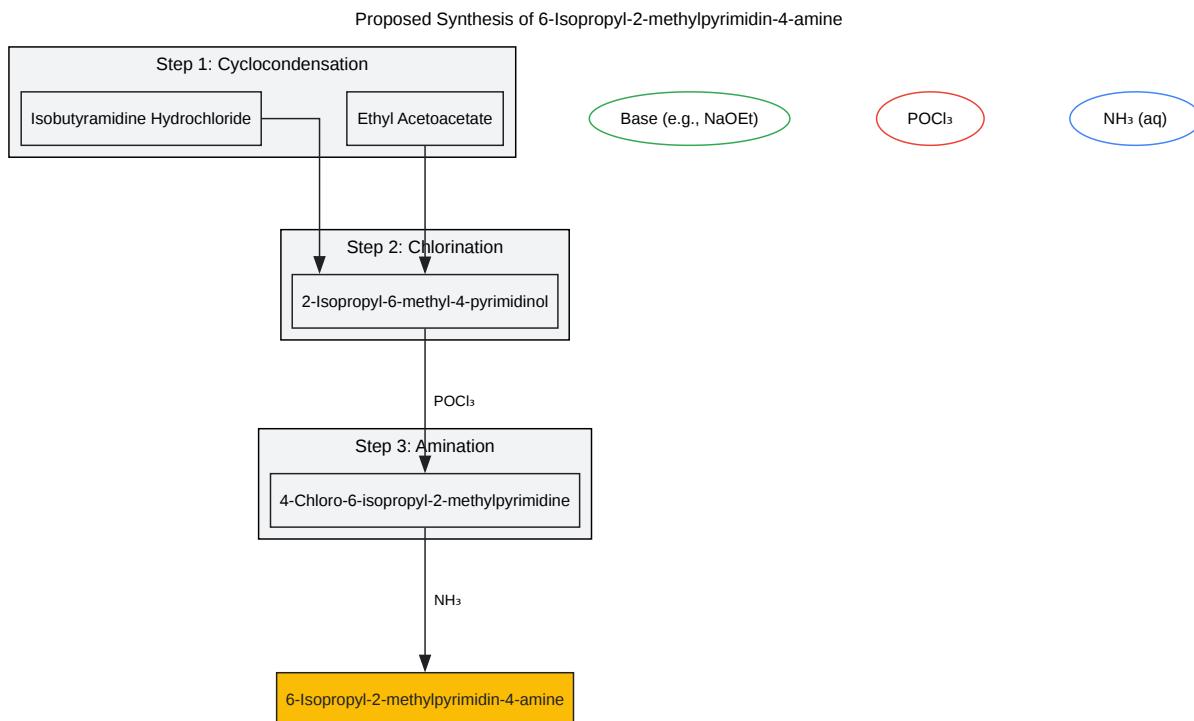
Table 1: Physicochemical Properties of **6-Isopropyl-2-methylpyrimidin-4-amine**

Property	Value	Source
IUPAC Name	6-isopropyl-2-methylpyrimidin-4-amine	N/A
CAS Number	95206-97-6	[1] [2]
Molecular Formula	C ₈ H ₁₃ N ₃	[1]
Molecular Weight	151.21 g/mol	[1]
Appearance	Predicted: White to off-white solid	N/A
Boiling Point	256.6 ± 20.0 °C at 760 mmHg	[1]
Density	1.0 ± 0.1 g/cm ³	[1]
Flash Point	132.7 ± 9.0 °C	[1]

Synthesis

A specific, peer-reviewed synthesis of **6-Isopropyl-2-methylpyrimidin-4-amine** is not readily available in the current literature. However, a plausible synthetic route can be proposed based on established pyrimidine synthesis methodologies, particularly the reaction of a β -dicarbonyl compound or its equivalent with an amidine. A potential precursor is 2-isopropyl-6-methyl-4-pyrimidinol, which can be synthesized from isobutyramidine and a β -ketoester. The hydroxyl group can then be converted to an amino group.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **6-Isopropyl-2-methylpyrimidin-4-amine**.

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol

- To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add isobutyramidine hydrochloride (1.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.
- Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain 2-isopropyl-6-methyl-4-pyrimidinol.

Step 2: Synthesis of 4-Chloro-6-isopropyl-2-methylpyrimidine

- To 2-isopropyl-6-methyl-4-pyrimidinol (1.0 eq), add phosphorus oxychloride (POCl_3) (3-5 eq) slowly at 0 °C.
- Stir the reaction mixture at reflux for 2-3 hours.
- After completion, carefully quench the reaction by pouring it onto crushed ice.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-6-isopropyl-2-methylpyrimidine.

Step 3: Synthesis of **6-Isopropyl-2-methylpyrimidin-4-amine**

- Dissolve 4-chloro-6-isopropyl-2-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).

- Add an excess of aqueous ammonia solution.
- Heat the reaction mixture in a sealed tube or under reflux for 12-24 hours.
- Monitor the reaction by TLC.
- After completion, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **6-isopropyl-2-methylpyrimidin-4-amine**.

Spectral Data (Predicted)

As experimental spectra are not publicly available, the following are predictions based on the chemical structure and known spectral data for similar aminopyrimidine derivatives.

Table 2: Predicted Spectral Data for **6-Isopropyl-2-methylpyrimidin-4-amine**

Technique	Predicted Peaks/Signals
¹ H NMR	δ (ppm): ~6.0-6.5 (s, 1H, pyrimidine C5-H), ~4.5-5.5 (br s, 2H, -NH ₂), ~2.8-3.2 (septet, 1H, -CH(CH ₃) ₂), ~2.3-2.5 (s, 3H, -CH ₃), ~1.2-1.4 (d, 6H, -CH(CH ₃) ₂)
¹³ C NMR	δ (ppm): ~165 (C4), ~163 (C6), ~160 (C2), ~100-105 (C5), ~35 (-CH(CH ₃) ₂), ~25 (-CH ₃), ~22 (-CH(CH ₃) ₂)
IR (cm ⁻¹)	~3300-3100 (N-H stretch), ~2970-2870 (C-H stretch, aliphatic), ~1640 (N-H bend), ~1580, 1480 (C=N, C=C stretch, aromatic)
Mass Spec (EI)	Predicted m/z: 151 (M ⁺), 136 (M ⁺ - CH ₃), 108 (M ⁺ - C ₃ H ₇)

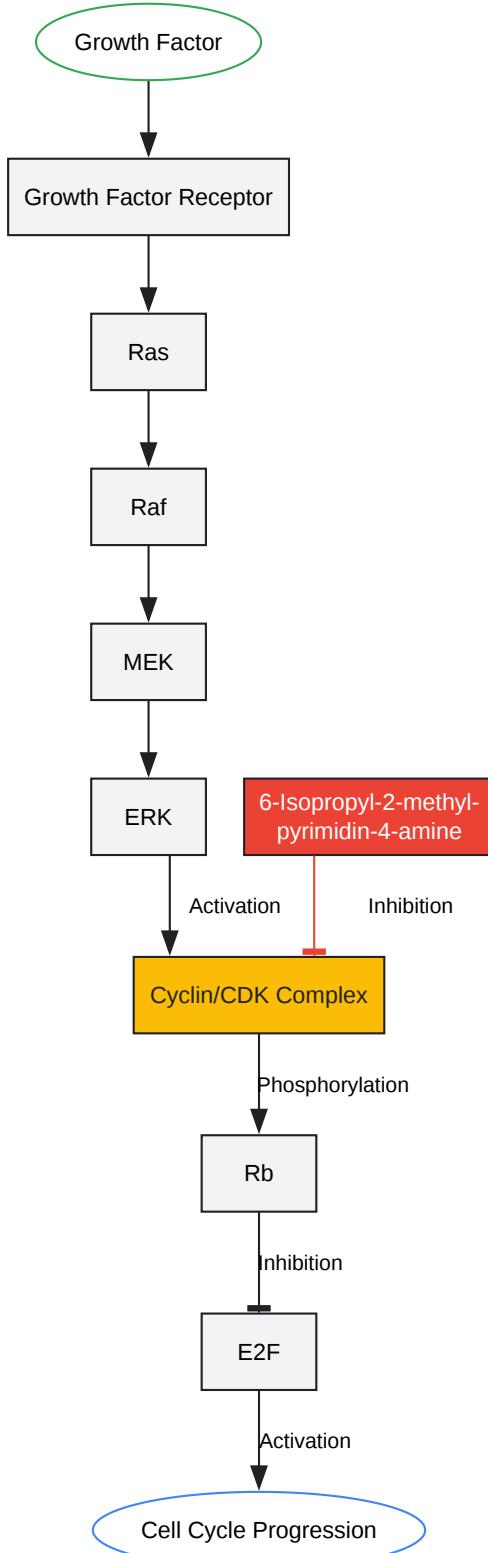
Potential Biological Activity and Signaling Pathways

Substituted pyrimidines are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.^{[3][4]} The 2-aminopyrimidine scaffold, in particular, is a key feature in many kinase inhibitors.

Kinase Inhibition

Given the structural similarities to known kinase inhibitors, **6-isopropyl-2-methylpyrimidin-4-amine** is a candidate for targeting protein kinases. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.^[4] The general structure of many CDK inhibitors involves a heterocyclic core, such as a purine or pyrimidine, that forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

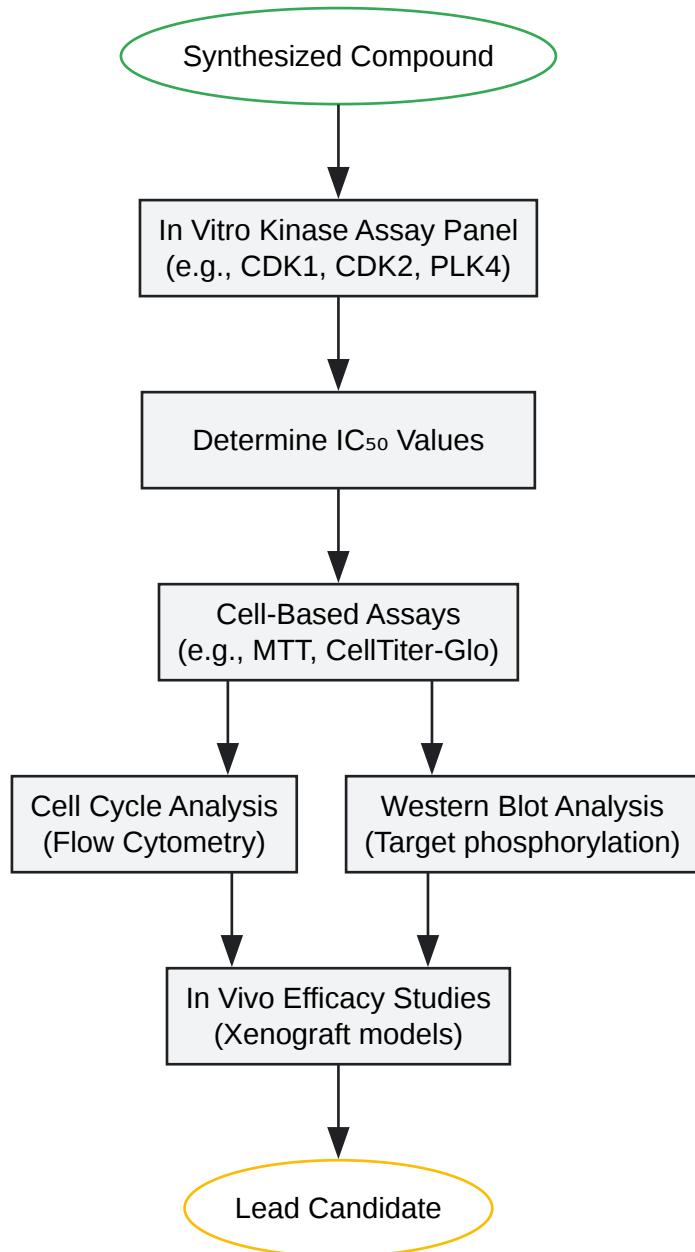
Hypothetical Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a Cyclin-Dependent Kinase (CDK) by **6-Isopropyl-2-methylpyrimidin-4-amine**, leading to cell cycle arrest.

Proposed Experimental Workflow for Biological Evaluation

Experimental Workflow for Biological Activity Screening



[Click to download full resolution via product page](#)

Caption: A general experimental workflow for evaluating the biological activity of **6-Isopropyl-2-methylpyrimidin-4-amine**.

Detailed Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (e.g., for CDK2/Cyclin A)

- Prepare a stock solution of **6-Isopropyl-2-methylpyrimidin-4-amine** in DMSO.
- Perform serial dilutions of the compound in assay buffer.
- In a 96-well plate, add the kinase (e.g., recombinant human CDK2/Cyclin A), the peptide substrate (e.g., a histone H1-derived peptide), and ATP.
- Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
- Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

- Seed cancer cells (e.g., a panel of cell lines with known kinase dependencies) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **6-Isopropyl-2-methylpyrimidin-4-amine** for a specified duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

6-Isopropyl-2-methylpyrimidin-4-amine is a small molecule with a chemical scaffold that suggests potential as a biologically active agent, particularly as a kinase inhibitor. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and biological characterization. The proposed synthetic route is based on well-established chemical principles, and the outlined experimental protocols offer a clear path for investigating its potential therapeutic applications. Further research is warranted to fully elucidate the pharmacological profile of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Isopropyl-2-methylpyrimidin-4-amine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [m.chemsrc.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Isopropyl-2-methylpyrimidin-4-amine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317569#6-isopropyl-2-methylpyrimidin-4-amine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com